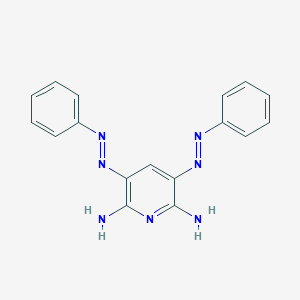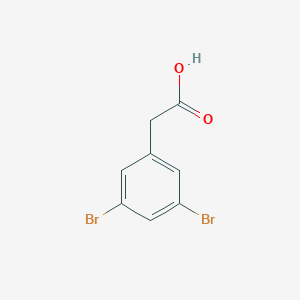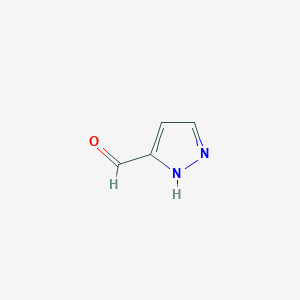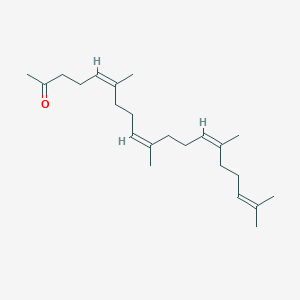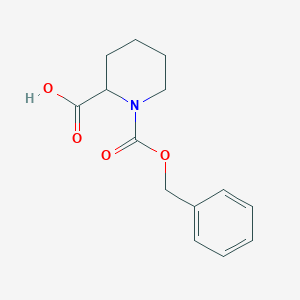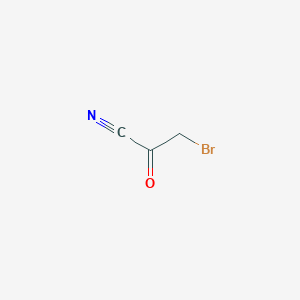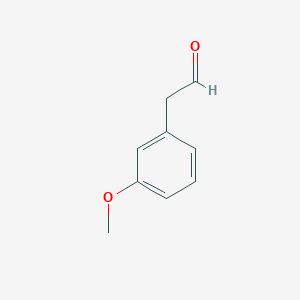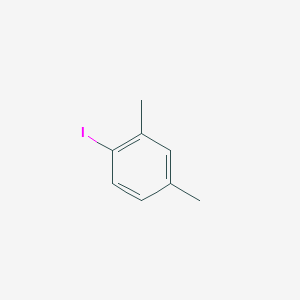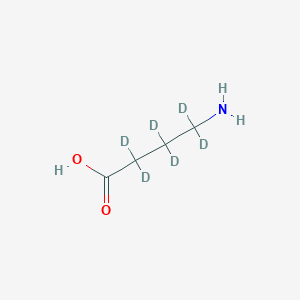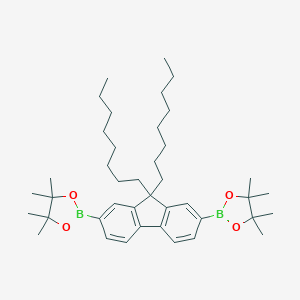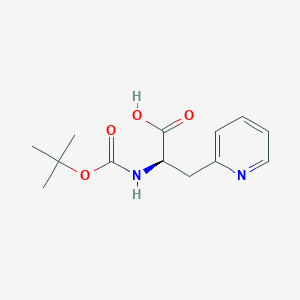![molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3](/img/structure/B31756.png)
[4-(4-Methoxyphenyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Methoxyphenyl)phenyl]methanamine represents a chemical compound with potential interest in various fields of chemistry due to its unique structure and properties. Its relevance spans from being a starting material in synthetic chemistry to applications in material science.
Synthesis Analysis
The synthesis of derivatives related to [4-(4-Methoxyphenyl)phenyl]methanamine involves Schiff bases reduction routes, showcasing a method to create compounds with potential applications in the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Structural investigations reveal the compound's crystallization in different crystal systems, exhibiting specific molecular interactions such as hydrogen bonding and secondary intermolecular interactions, contributing to the stability of its molecular structure (Akkurt et al., 2003).
Chemical Reactions and Properties
[4-(4-Methoxyphenyl)phenyl]methanamine and its derivatives exhibit selective dual 5-HT and NA reuptake pharmacology, highlighting the compound's chemical reactivity and potential therapeutic properties (Whitlock, Blagg, & Fish, 2008).
Physical Properties Analysis
Studies on derivatives have demonstrated the compound's solid-state properties, including its crystalline nature and stability under various conditions. Such properties are essential for its applications in material science and pharmaceuticals (Umarani, Thiruvalluvar, & Raja, 2018).
Chemical Properties Analysis
The compound's chemical properties, such as its reactivity towards different chemical agents and its potential as a chemosensor for specific ions, have been explored. These properties are pivotal for developing novel sensors and reagents (Tharmaraj, Devi, & Pitchumani, 2012).
Applications De Recherche Scientifique
Synthesis Techniques and Characterization
- The compound has been utilized in the synthesis of complex molecules through various chemical reactions, such as the condensation routes, demonstrating its versatility as a building block in organic synthesis. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized using a polyphosphoric acid condensation route, highlighting a high-yielding process and its characterization by spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Material Science Applications
- Arylamine derivatives have been investigated for their photophysical properties and potential use as fluorescent pH sensors. The study on substituted triarylamines, including methoxyphenyl functionalized compounds, revealed solvent-dependent Stokes shifts and pH-dependent absorptions and emissions. This suggests their applicability in designing pH sensors for various environments (Hu, Chen, Wang, Lu, & Wang, 2013).
Catalytic Applications
- The compound has been a precursor in the synthesis of catalysts for transfer hydrogenation reactions, illustrating its role in creating efficient and high-yield chemical processes. For example, (4-Phenylquinazolin-2-yl)methanamine, derived from [4-(4-Methoxyphenyl)phenyl]methanamine, was used to produce ruthenium(II) complexes that showed excellent performance in transfer hydrogenation of acetophenone derivatives (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Pharmaceutical and Medicinal Chemistry
- Research has explored the structural modifications and synthesis of new compounds with potential therapeutic applications. For example, the synthesis and characterization of Schiff bases derived from 4-nitrocinnamaldehyde, where the methoxyphenyl group plays a critical role in the molecular structure, have been studied for their electronic properties and potential in developing nonlinear optical materials (Ani et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYHDWDAGSRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)phenyl]methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

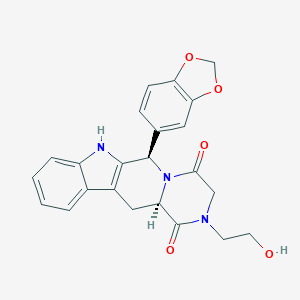
![[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B31675.png)
